molecular formula C29H29N3O B4648979 2-(2,5-dimethylphenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline

2-(2,5-dimethylphenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline

Cat. No. B4648979
M. Wt: 435.6 g/mol
InChI Key: MGSWXWHVAZIBFJ-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline, also known as DMQ, is a quinoline derivative that has been widely studied for its potential applications in scientific research. DMQ is a potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a key role in cellular signaling pathways.

Scientific Research Applications

2-(2,5-dimethylphenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 2-(2,5-dimethylphenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as for its anti-inflammatory and analgesic effects.

Mechanism of Action

2-(2,5-dimethylphenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline is a selective inhibitor of PKC, a family of enzymes that play a key role in cellular signaling pathways. PKC is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. 2-(2,5-dimethylphenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline inhibits PKC by binding to the enzyme's regulatory domain, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(2,5-dimethylphenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline inhibits cell proliferation and induces apoptosis, leading to a decrease in tumor growth. In neurodegenerative diseases, 2-(2,5-dimethylphenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has been shown to protect neurons from oxidative stress and improve cognitive function. 2-(2,5-dimethylphenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline also exhibits anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

2-(2,5-dimethylphenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has several advantages for use in lab experiments. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in cellular signaling pathways. 2-(2,5-dimethylphenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline is also relatively stable and easy to synthesize, making it accessible to researchers. However, 2-(2,5-dimethylphenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has some limitations for lab experiments. It can be toxic at high concentrations, and its effects on non-cancerous cells are not well understood.

Future Directions

There are several future directions for research on 2-(2,5-dimethylphenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline. One area of interest is its potential for cancer therapy. Further studies are needed to determine the optimal dosage and treatment regimen for 2-(2,5-dimethylphenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline, as well as its efficacy in combination with other cancer treatments. Another area of interest is the role of PKC in neurodegenerative diseases. 2-(2,5-dimethylphenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline may have potential as a neuroprotective agent, and further studies are needed to determine its efficacy in animal models of neurodegenerative diseases. Finally, 2-(2,5-dimethylphenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline's anti-inflammatory and analgesic effects make it a potential candidate for the treatment of pain and inflammation, and further studies are needed to determine its safety and efficacy in humans.

properties

IUPAC Name

[2-(2,5-dimethylphenyl)-8-methylquinolin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O/c1-20-12-13-21(2)25(18-20)27-19-26(24-11-7-8-22(3)28(24)30-27)29(33)32-16-14-31(15-17-32)23-9-5-4-6-10-23/h4-13,18-19H,14-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSWXWHVAZIBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2,5-Dimethylphenyl)-8-methylquinolin-4-yl](4-phenylpiperazin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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